Cas no 86827-08-9 (Methyl n-cbz-3-piperidineacetate)

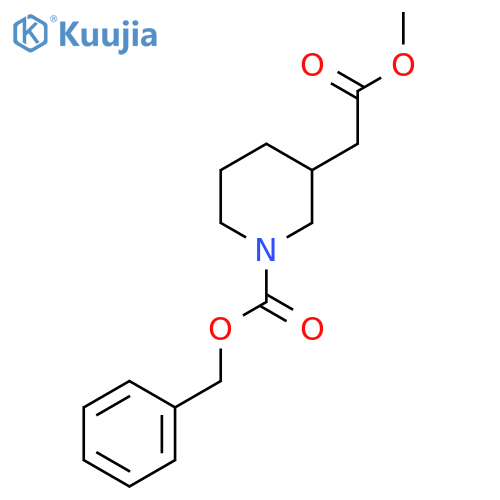

86827-08-9 structure

商品名:Methyl n-cbz-3-piperidineacetate

CAS番号:86827-08-9

MF:C16H21NO4

メガワット:291.34224486351

MDL:MFCD02179007

CID:61028

Methyl n-cbz-3-piperidineacetate 化学的及び物理的性質

名前と識別子

-

- Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

- Methyl N-Cbz-3-piperidylacetate

- Methyl N-Cbz-3-piperidineacetate

- benzyl 3-methoxycarbonylmethylpiperidine-1-carboxylate

- N-Cbz-3-piperidineacetic acid methyl ester

- RW1094

- Methyl 3-(N-Cbz-piperidinoxy)acetate

- MethylN-Cbz-3-piperidylacetate

- 1-Cbz-3-Piperidineacetic Acid Methyl Ester

- 3652AC

- SY014802

- AM807863

- AX8139533

- 1-N-Cbz-3-(methoxycarbonylmethyl)piperidine

- 827M089

- 3-Piperidineacetic acid, 1-[(

- Methyl n-cbz-3-piperidineacetate

-

- MDL: MFCD02179007

- インチ: 1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3

- InChIKey: UZEBBOFZASZVBP-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C(=O)OC([H])([H])[H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 291.14700

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 352

- トポロジー分子極性表面積: 55.8

じっけんとくせい

- ふってん: 402.9 ℃ at 760 mmHg

- PSA: 55.84000

- LogP: 2.53620

Methyl n-cbz-3-piperidineacetate セキュリティ情報

Methyl n-cbz-3-piperidineacetate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl n-cbz-3-piperidineacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M338928-100mg |

Methyl n-cbz-3-piperidineacetate |

86827-08-9 | 100mg |

$ 98.00 | 2023-04-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M24300-250mg |

Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

86827-08-9 | 95% | 250mg |

¥679.0 | 2022-04-27 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850519-250mg |

Methyl N-Cbz-3-piperidylacetate |

86827-08-9 | 95% | 250mg |

¥448.20 | 2022-01-10 | |

| TRC | M338928-1g |

Methyl n-cbz-3-piperidineacetate |

86827-08-9 | 1g |

$ 437.00 | 2023-04-15 | ||

| Fluorochem | 224426-1g |

Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

86827-08-9 | 95% | 1g |

£480.00 | 2022-02-28 | |

| eNovation Chemicals LLC | D698025-5g |

Methyl N-Cbz-3-piperidylacetate |

86827-08-9 | 95% | 5g |

$385 | 2024-07-20 | |

| eNovation Chemicals LLC | D505827-5g |

Benzyl 3-(2-Methoxy-2-oxoethyl)piperidine-1-carboxylate |

86827-08-9 | 97% | 5g |

$595 | 2024-05-24 | |

| 1PlusChem | 1P004RF6-1g |

_x005F_x000D_Methyl N-Cbz-3-piperidylacetate |

86827-08-9 | 95% | 1g |

$272.00 | 2025-02-21 | |

| 1PlusChem | 1P004RF6-5g |

_x005F_x000D_Methyl N-Cbz-3-piperidylacetate |

86827-08-9 | 95% | 5g |

$738.00 | 2025-02-21 | |

| A2B Chem LLC | AC21362-5g |

Methyl n-cbz-3-piperidineacetate |

86827-08-9 | 95% | 5g |

$695.00 | 2024-04-19 |

Methyl n-cbz-3-piperidineacetate 関連文献

-

1. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

86827-08-9 (Methyl n-cbz-3-piperidineacetate) 関連製品

- 86827-10-3(2-{1-[(benzyloxy)carbonyl]piperidin-3-yl}acetic acid)

- 10314-98-4(1-benzyloxycarbonylpiperidine-4-carboxylic acid)

- 63845-33-0(N-Cbz-4-piperidinepropionicacid)

- 63845-28-3(2-(1-benzyloxycarbonyl-4-piperidyl)acetic acid)

- 138163-07-2(O1-benzyl O4-methyl piperidine-1,4-dicarboxylate)

- 160809-38-1(Ethyl N-cbz-piperidine-4-carboxylate)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 857369-11-0(2-Oxoethanethioamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:86827-08-9)1-Cbz-3-PiperidineaceticAcidMethylEster

清らかである:99%

はかる:5g

価格 ($):314.0